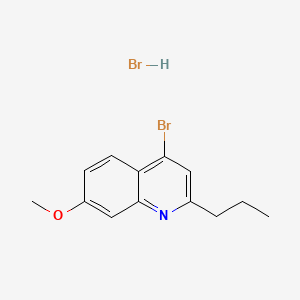

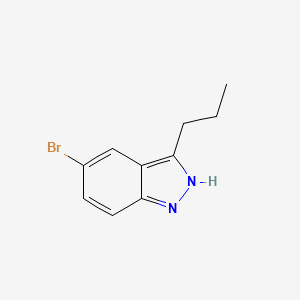

5-溴-3-丙基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-3-propyl-1H-indazole is a derivative of indazole, which is one of the most important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazoles are synthesized through various methods . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

5-Bromo-3-propyl-1H-indazole contains a total of 25 bonds; 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .Chemical Reactions Analysis

Indazole-containing derivatives represent significant pharmacological activities and serve as structural motifs in drug molecules . A reaction involving a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes has been reported .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-propyl-1H-indazole is 197.03 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has no rotatable bond count and a topological polar surface area of 28.7 Ų .科学研究应用

化学合成和反应

5-溴-3-丙基-1H-吲唑已成为研究对象,因其在各种化学反应中的反应性和选择性而备受关注。它已参与钯催化的Sonogashira和Suzuki交叉偶联反应,导致新功能化吲哚和吲唑的合成。由于这些化合物作为5-HT受体配体的潜力,5-溴-3-丙基-1H-吲唑在药物化学中的重要性备受关注 (Witulski et al., 2005)。

酶抑制和抗氧化活性

从5-溴-3-丙基-1H-吲唑衍生的一系列化合物已被评估其对α-葡萄糖苷酶活性的抑制作用以及其抗氧化潜力。其中一些化合物表现出显著至中等的抑制效果,与标准药物相当。此外,某些衍生物对特定癌细胞系表现出显著的抗增殖效果,强调了5-溴-3-丙基-1H-吲唑衍生物的潜在治疗应用 (Mphahlele等,2020)。

抗菌活性

从溴-1H-吲唑合成的取代-1-((1-对甲苯磺酰/甲磺酰-1H-吲哚-2-基)甲基)-1H-吲唑已被筛选其抗菌活性。这说明了5-溴-3-丙基-1H-吲唑及其衍生物在新抗菌剂开发中的潜力 (Brahmeshwari et al., 2014)。

抗真菌剂

5-溴-3-丙基-1H-吲唑的衍生物对包括念珠菌属和曲霉属在内的各种真菌培养物表现出显著的抗真菌活性。这些化合物的口服给药在小鼠感染模型中表现出疗效,突显了它们作为抗真菌剂的潜力 (Park et al., 2007)。

安全和危害

属性

IUPAC Name |

5-bromo-3-propyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJODUUBUCVUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716643 |

Source

|

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-propyl-1H-indazole | |

CAS RN |

1197943-62-6 |

Source

|

| Record name | 5-Bromo-3-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)